![molecular formula C7H6N4O2 B1489258 6-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 1501328-96-6](/img/structure/B1489258.png)
6-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Descripción general
Descripción
6-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a chemical compound that has been studied for its potential use in the development of antitumor agents . It is a part of a series of novel hydrazide hydrochlorides of pyrazolo[1,5-a]pyrimidine carboxamides .
Synthesis Analysis
The synthesis of 6-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves the use of N,N-dimethylformamide and N,N-diisopropylethylamine, along with corresponding acid chlorides . The reaction mixture is allowed to attain under a nitrogen atmosphere .Molecular Structure Analysis
The molecular structure of 6-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid is complex and involves a pyrazolo[1,5-a]pyrimidine core . The structure–activity relationship study indicates that halogen substitution in the benzene ring of amide plays an important role in kinase inhibitory potency .Chemical Reactions Analysis
The chemical reactions involving 6-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid are complex and involve a series of steps . The compound has been found to exhibit low micromolar to nanomolar activity with respect to the inhibition of Aurora A kinase .Aplicaciones Científicas De Investigación
Aurora Kinase Inhibition
6-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid: derivatives have been synthesized and evaluated for their potential as Aurora kinase inhibitors . These enzymes are crucial in the process of mitosis and are often overexpressed in various human cancers. Inhibitors targeting Aurora kinases can disrupt the cell cycle in cancer cells, leading to apoptosis. Some derivatives have shown low micromolar to nanomolar activity, particularly against Aurora A kinase, indicating their potential as therapeutic agents in cancer treatment.
Antitumor Agents Scaffold
The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a significant structure in the development of antitumor drugs due to its structural diversity and good kinase inhibitory activity . It has been used in the design of small molecule drugs targeting various kinases, which are implicated in cancer progression. This makes it a valuable tool in medicinal chemistry for the development of new cancer therapies.
Antibacterial Activity
Research has shown that pyrazolo[1,5-a]pyrimidine derivatives possess antibacterial properties . These compounds have been tested against both Gram-negative and Gram-positive bacteria, with some showing higher activity than standard drugs. This suggests a role for these compounds in addressing antibiotic resistance and developing new antibacterial agents.
Enzymatic Inhibitory Activity
Compounds based on the pyrazolo[1,5-a]pyrimidine structure have been found to inhibit various enzymes, including CDK2/cyclin A2, which are involved in cell cycle regulation . The inhibition of these enzymes can lead to the development of drugs that control cell proliferation in diseases such as cancer.
Fluorophore Development
Pyrazolo[1,5-a]pyrimidine-based compounds have been explored for their photophysical properties, making them candidates for use as fluorophores . These compounds can be used in biological imaging and as chemosensors, aiding in the study of cellular processes and the development of organic materials.
Anti-Inflammatory Applications
Pyrimidine derivatives, including those with the pyrazolo[1,5-a]pyrimidine structure, have shown anti-inflammatory effects . They work by inhibiting the expression and activities of vital inflammatory mediators. This opens up possibilities for these compounds to be developed as anti-inflammatory drugs.
Direcciones Futuras
Propiedades
IUPAC Name |
6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c8-4-1-9-6-5(7(12)13)2-10-11(6)3-4/h1-3H,8H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTUYOQZQKOULHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




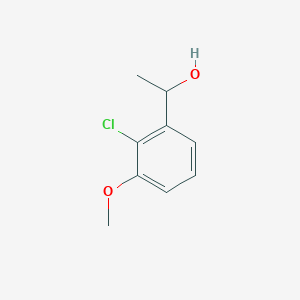
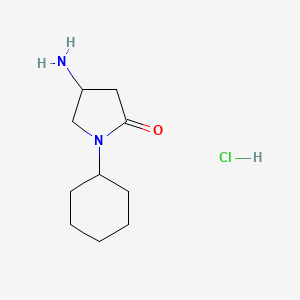
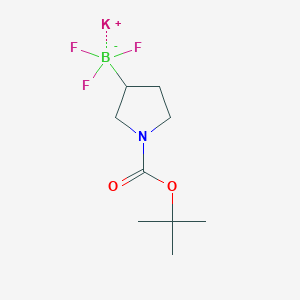
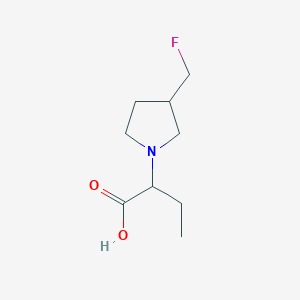
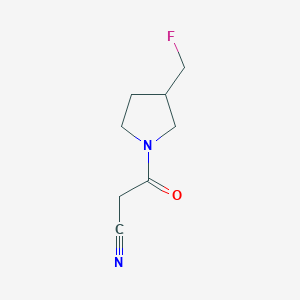


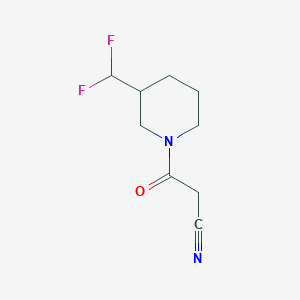

![3-Amino-1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)propan-1-one](/img/structure/B1489191.png)


